BI-1942

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

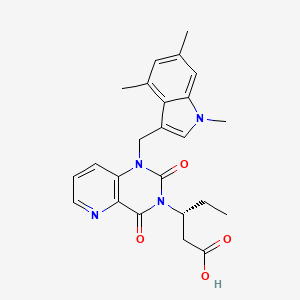

C24H26N4O4 |

|---|---|

Molecular Weight |

434.5 g/mol |

IUPAC Name |

(3R)-3-[2,4-dioxo-1-[(1,4,6-trimethylindol-3-yl)methyl]pyrido[3,2-d]pyrimidin-3-yl]pentanoic acid |

InChI |

InChI=1S/C24H26N4O4/c1-5-17(11-20(29)30)28-23(31)22-18(7-6-8-25-22)27(24(28)32)13-16-12-26(4)19-10-14(2)9-15(3)21(16)19/h6-10,12,17H,5,11,13H2,1-4H3,(H,29,30)/t17-/m1/s1 |

InChI Key |

PCJVXTDIDUMIRR-QGZVFWFLSA-N |

Isomeric SMILES |

CC[C@H](CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C |

Canonical SMILES |

CCC(CC(=O)O)N1C(=O)C2=C(C=CC=N2)N(C1=O)CC3=CN(C4=CC(=CC(=C43)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Mechanism of Action of BI-1942: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1942 is a highly potent and selective small molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease.[1][2][3][4] With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound serves as a valuable chemical probe for elucidating the physiological and pathological roles of chymase.[1][2][3][4] This document provides a comprehensive overview of the mechanism of action of this compound, including its target profile, the signaling pathways it modulates, and detailed experimental methodologies for its characterization.

Introduction to Chymase

Chymase is a key enzyme stored in the secretory granules of mast cells.[1][2][3][4] Upon mast cell degranulation, chymase is released into the local tissue where it participates in a variety of biological processes. Notably, chymase is a critical component of the renin-angiotensin system (RAS), where it catalyzes the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[1][2][5] This function is independent of the angiotensin-converting enzyme (ACE), highlighting chymase as a key contributor to tissue-specific angiotensin II production.

Beyond its role in the RAS, chymase is implicated in tissue remodeling and inflammation through the activation of several key signaling molecules, including transforming growth factor-β (TGF-β), matrix metalloproteinases (MMPs), and various cytokines like interleukin-1β (IL-1β).[1][2][3][4] Dysregulation of chymase activity has been linked to a range of pathologies, particularly cardiovascular diseases such as heart failure and fibrosis.[1][2][3][4]

This compound: A Potent and Selective Chymase Inhibitor

This compound has been identified as a highly potent inhibitor of human chymase, making it an excellent tool for studying chymase function. The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays.

In Vitro Potency and Selectivity

The potency of this compound against human chymase and its selectivity against other proteases have been quantitatively assessed. A structurally related but significantly less active compound, BI-1829, is available as a negative control for in vitro experiments.[1][4]

| Compound | Target | IC50 (nM) | Selectivity vs. Cathepsin G |

| This compound | Human Chymase (CMA1) | 0.4[1][2][3][4] | >100-fold[1][2][3][4] |

| This compound | Cathepsin G (CTSG) | 110[1][4] | - |

| BI-1829 | Human Chymase (CMA1) | 850[1][4] | - |

Table 1: In vitro inhibitory potency of this compound and its negative control, BI-1829.

Further selectivity profiling of this compound was conducted against a panel of 37 proteases at a concentration of 10 µM. In this panel, the only significant off-target inhibition observed was against Cathepsin G.[1][4] Additionally, this compound was screened against a panel of 315 G-protein coupled receptors (GPCRs) at 10 µM, where it showed significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D receptor.[1][4]

| Screening Panel | Number of Targets | This compound Concentration | Significant Off-Target Hits |

| Protease Panel | 37 | 10 µM | Cathepsin G[1][4] |

| GPCR Panel (PRESTO-Tango) | 315 | 10 µM | KOR (96% Inh), 5-HT1D (53% Inh)[1][4] |

Table 2: Selectivity profiling of this compound against protease and GPCR panels.

In Vivo Data

Currently, there is no publicly available data on the in vivo pharmacokinetics or efficacy of this compound.[1][2][3][4]

Mechanism of Action: Modulation of Chymase-Mediated Signaling Pathways

The primary mechanism of action of this compound is the direct inhibition of the enzymatic activity of chymase. By blocking chymase, this compound is expected to modulate downstream signaling pathways that are dependent on chymase activity.

Inhibition of the Renin-Angiotensin System

Chymase is a key enzyme in the local production of angiotensin II, a potent vasoconstrictor and a key driver of cardiac and vascular remodeling. By inhibiting chymase, this compound can reduce the conversion of angiotensin I to angiotensin II, thereby mitigating the downstream effects of angiotensin II signaling through its receptors (AT1 and AT2).

Attenuation of Fibrosis and Inflammation

Chymase is known to activate pro-inflammatory and pro-fibrotic pathways. It can activate TGF-β1, a potent pro-fibrotic cytokine, and various MMPs that are involved in extracellular matrix remodeling. Chymase also plays a role in the activation of IL-1β, a key inflammatory cytokine. Inhibition of chymase by this compound is therefore expected to have anti-fibrotic and anti-inflammatory effects.

References

BI-1942: A Technical Guide to the Discovery and Preclinical Development of a Potent Chymase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and preclinical development of BI-1942, a highly potent and selective inhibitor of human chymase. Chymase is a serine protease stored in the granules of mast cells and is implicated in various cardiovascular diseases through its role in the renin-angiotensin system and tissue remodeling.[1][2] This document details the compound's discovery via a fragment-based approach, its in vitro activity and selectivity, and the key experimental protocols utilized in its characterization.

Discovery of this compound: A Fragment-Based Approach

The discovery of this compound was accomplished through a systematic fragment-based, structure-guided linking and optimization strategy.[2][3] This approach began with the identification of low molecular weight fragments that bind to the target protein, chymase. These initial hits were then elaborated and linked together, guided by X-ray crystallography, to generate a potent and selective inhibitor.[2][3]

The initial screening of a fragment library using high-concentration biophysical methods and high-throughput crystallography led to the identification of an oxindole (B195798) fragment.[3] This fragment was observed to bind to the S1 pocket of chymase, demonstrating a novel interaction pattern not previously seen with other chymase inhibitors.[3] Guided by the crystal structure of the fragment-enzyme complex, medicinal chemists then designed and synthesized larger molecules by "growing" and "linking" fragments, ultimately leading to the development of this compound.[2][3]

Below is a diagram illustrating the general workflow of the fragment-based discovery process that led to this compound.

Caption: Fragment-Based Drug Discovery Workflow for this compound.

In Vitro Profile of this compound

This compound is a highly potent inhibitor of human chymase with an IC50 of 0.4 nM.[1][4][5][6] It demonstrates excellent selectivity over other proteases, including Cathepsin G, against which it is more than 100-fold selective.[1][4][5][6] A structurally related compound, BI-1829, serves as a useful negative control for in vitro experiments due to its significantly weaker inhibition of human chymase (IC50 = 850 nM).[1][4][6]

Potency and Physicochemical Properties

| Compound | Molecular Weight (Da, free base) | Human Chymase IC50 (nM) | logD (pH 11) | Solubility (pH 7.4, µg/mL) | Solubility (pH 4.5, µg/mL) |

| This compound | 434.5 | 0.4 | 1.4 | > 93 | 50 |

| BI-1829 (Negative Control) | 419.5 | 850 | 1.4 | n.d. | n.d. |

| n.d. = not determined |

Selectivity Profile

| Target | This compound Inhibition |

| Human Chymase | IC50 = 0.4 nM |

| Cathepsin G | IC50 = 110 nM (>100-fold selective) |

| Protease Panel (37 proteases at 10 µM) | Only chymase and Cathepsin G hit |

| GPCR Panel (315 targets at 10 µM) | KOR (96% Inh), 5-HT1D (53% Inh) |

Mechanism of Action and Signaling Pathway

Chymase plays a significant role in cardiovascular pathophysiology, primarily through its ability to generate Angiotensin II (Ang II) from Angiotensin I, independent of the Angiotensin-Converting Enzyme (ACE).[2] Ang II is a potent vasoconstrictor and promotes inflammation and fibrosis.[2] Chymase is also involved in the activation of other signaling molecules, such as transforming growth factor-β (TGF-β) and matrix metalloproteinases (MMPs), which contribute to tissue remodeling and fibrosis.[1][4] this compound exerts its therapeutic potential by directly inhibiting the enzymatic activity of chymase, thereby blocking these downstream pathological effects.

The following diagram illustrates the signaling pathway in which chymase is involved and the point of intervention for this compound.

Caption: Chymase Signaling Pathway and this compound Mechanism of Action.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are described in Taylor S. J., et al. J Med Chem 2013, 56(11), 4465–4481. The following are summaries of the likely methodologies employed.

Human Chymase Inhibition Assay

-

Principle: A biochemical assay to measure the enzymatic activity of recombinant human chymase in the presence of an inhibitor.

-

Reagents:

-

Recombinant human chymase

-

Fluorogenic chymase substrate (e.g., Suc-Leu-Leu-Val-Tyr-AMC)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

This compound and control compounds in DMSO

-

-

Procedure:

-

A solution of human chymase is pre-incubated with varying concentrations of this compound or control compound for a defined period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate.

-

The increase in fluorescence, corresponding to the cleavage of the substrate, is monitored over time using a fluorescence plate reader.

-

The rate of reaction is calculated for each inhibitor concentration.

-

IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

-

Protease Selectivity Panel

-

Principle: To assess the selectivity of this compound against a panel of related proteases.

-

Methodology:

-

This compound is tested at a fixed concentration (e.g., 10 µM) against a panel of proteases (e.g., Cathepsin G, trypsin, elastase, etc.).

-

The activity of each protease is measured in the presence and absence of this compound using a specific substrate for each enzyme.

-

The percent inhibition is calculated for each protease.

-

For any proteases showing significant inhibition, a full IC50 curve is generated as described in the chymase inhibition assay.

-

High-Throughput X-ray Crystallography

-

Principle: To determine the three-dimensional structure of chymase in complex with a fragment or inhibitor to guide structure-based drug design.

-

Procedure:

-

Crystals of human chymase are grown under specific conditions.

-

The crystals are soaked in a solution containing the fragment or inhibitor.

-

The soaked crystals are then exposed to a high-intensity X-ray beam.

-

The diffraction pattern of the X-rays is collected and used to calculate the electron density map of the protein-ligand complex.

-

A three-dimensional model of the complex is built into the electron density map, revealing the binding mode of the ligand.

-

Development and Future Perspectives

This compound is a valuable in vitro tool compound for investigating the biological roles of chymase.[1][4] There is currently no available data on the in vivo efficacy or pharmacokinetic properties of this compound.[1][4][6] The development of this compound showcases the power of fragment-based drug discovery to yield highly potent and selective inhibitors. Further studies would be required to assess its drug-like properties and potential for in vivo applications. The high potency and selectivity of this compound make it an excellent starting point for the development of clinical candidates targeting chymase-dependent pathologies.

References

- 1. Is Chymase 1 A Therapeutic Target in Cardiovascular Disease? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chymase inhibitors for the treatment of cardiac diseases: a patent review (2010-2018) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of potent, selective chymase inhibitors via fragment linking strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Impact of early pericardial fluid chymase activation after cardiac surgery [frontiersin.org]

- 5. Pardon Our Interruption [opnme.com]

- 6. Pardon Our Interruption [opnme.com]

In-Depth Technical Guide to the Chymase Inhibitor BI-1942

For Researchers, Scientists, and Drug Development Professionals

Abstract

BI-1942 is a potent and selective chemical probe designed for the in vitro inhibition of human chymase (CMA1), a chymotrypsin-like serine protease implicated in cardiovascular diseases and inflammatory processes. With a half-maximal inhibitory concentration (IC50) in the sub-nanomolar range, this compound serves as a valuable tool for elucidating the physiological and pathological roles of chymase. This document provides a comprehensive overview of the structure, properties, and mechanism of action of this compound, including detailed experimental protocols and relevant signaling pathways. A structurally similar but significantly less potent compound, BI-1829, is also described for use as a negative control in experimental setups.

Chemical Structure and Properties

This compound is a small molecule with the molecular formula C24H26N4O4 and a molecular weight of 434.49 g/mol .[1] While a definitive SMILES string is not publicly available, its 2D structure can be found on various supplier websites.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C24H26N4O4 | [1] |

| Molecular Weight | 434.49 g/mol | [1] |

| CAS Number | 1236524-95-0 | [2] |

Biological Activity and Selectivity

This compound is a highly potent inhibitor of human chymase with a reported IC50 of 0.4 nM.[3][4][5] Its selectivity has been profiled against a panel of other proteases, showing a greater than 275-fold selectivity against its closest off-target, Cathepsin G.

Table 2: In Vitro Inhibitory Activity of this compound and Negative Control BI-1829

| Compound | Target | IC50 (nM) | Reference |

| This compound | Human Chymase (CMA1) | 0.4 | [3][4][5] |

| Cathepsin G | 110 | ||

| BI-1829 | Human Chymase (CMA1) | 850 | [5] |

Mechanism of Action and Signaling Pathways

This compound acts as a direct inhibitor of the enzymatic activity of chymase. Chymase is a key enzyme in several pathological signaling cascades, most notably the renin-angiotensin system and pathways involved in tissue remodeling and inflammation.

Role in the Renin-Angiotensin System

Chymase provides an alternative pathway for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, independent of the angiotensin-converting enzyme (ACE). By inhibiting chymase, this compound can block this alternative route of angiotensin II production.

Caption: Inhibition of the alternative Angiotensin II formation pathway by this compound.

Involvement in TGF-β Signaling and Tissue Fibrosis

Chymase is known to activate transforming growth factor-beta (TGF-β), a key cytokine in tissue fibrosis. By preventing TGF-β activation, this compound can potentially mitigate fibrotic processes.

Caption: this compound inhibits chymase-mediated activation of TGF-β.

Experimental Protocols

The following protocols are generalized procedures for the in vitro characterization of chymase inhibitors like this compound.

In Vitro Chymase Inhibition Assay

This assay determines the potency of a compound to inhibit the enzymatic activity of human chymase.

Materials:

-

Recombinant human chymase

-

Chromogenic or fluorogenic chymase substrate (e.g., Suc-Ala-Ala-Pro-Phe-pNA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

This compound and control compounds dissolved in DMSO

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare serial dilutions of this compound and control compounds in DMSO.

-

Add 2 µL of each compound dilution to the wells of a 96-well plate.

-

Add 88 µL of assay buffer containing recombinant human chymase to each well.

-

Incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding 10 µL of the chymase substrate to each well.

-

Immediately measure the absorbance or fluorescence at the appropriate wavelength in a kinetic mode for 10-15 minutes.

-

Calculate the initial reaction rates (Vmax) from the linear portion of the progress curves.

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Workflow for Characterization of a Novel Chymase Inhibitor

The following diagram outlines a typical workflow for the discovery and characterization of a novel chymase inhibitor.

Caption: A generalized workflow for the identification and in vitro characterization of a novel chymase inhibitor.

In Vitro DMPK and Physicochemical Properties

Limited in vitro drug metabolism and pharmacokinetic (DMPK) and chemical, manufacturing, and controls (CMC) data are available for this compound.

Table 3: In Vitro DMPK and Physicochemical Parameters of this compound

| Parameter | Value | Reference |

| Solubility @ pH 7.4 (µg/mL) | > 93 | |

| Solubility @ pH 4.5 (µg/mL) | 50 | |

| Microsomal Stability (human/mouse/rat) | %QH < 30 | |

| Plasma Protein Binding (human) | 97.3% |

Conclusion

This compound is a potent, selective, and cell-permeable inhibitor of human chymase, making it an indispensable tool for in vitro studies aimed at understanding the roles of this enzyme in health and disease. Its well-characterized inhibitory profile, coupled with the availability of a suitable negative control, BI-1829, allows for rigorous and well-controlled experiments. The information provided in this guide serves as a valuable resource for researchers utilizing this compound to investigate chymase-mediated signaling pathways and their implications in various pathological conditions. Further in vivo characterization is required to translate the in vitro findings to more complex biological systems.

References

BI-1942 Target Selectivity Profile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target selectivity profile of BI-1942, a potent and selective inhibitor of human chymase. The information is compiled from publicly available preclinical data to assist researchers and drug development professionals in evaluating this compound as a chemical probe for studying the biological roles of chymase.

Executive Summary

This compound is a highly potent inhibitor of human chymase with a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2] Extensive selectivity profiling has demonstrated its high specificity for chymase over other proteases and a broad range of other biologically relevant targets. This guide summarizes the quantitative data on its target engagement, details the experimental methodologies used for its characterization, and provides visual representations of its mechanism of action and the workflow for its selectivity assessment. A structurally similar but significantly less active compound, BI-1829, is available as a negative control for in vitro studies.[1][2]

Quantitative Selectivity Data

The selectivity of this compound has been rigorously assessed against a panel of proteases and a wide array of G-protein coupled receptors (GPCRs). The data are summarized below for clear comparison.

Table 1: Potency and Selectivity against Human Chymase and Cathepsin G

| Target | IC50 (nM) | Selectivity vs. Cathepsin G | Negative Control (BI-1829) IC50 (nM) |

| Human Chymase (CMA1) | 0.4[1][2] | >100-fold | 850[1][2] |

| Cathepsin G (CTSG) | 110[1][3] | - | Not available |

Table 2: Protease Panel Selectivity Screen

This compound was screened at a concentration of 10 µM against a panel of 37 proteases. The only significant off-target inhibition observed was against Cathepsin G.[1][2]

| Panel | Number of Targets | This compound Concentration | Results |

| Eurofins Protease Panel | 37 | 10 µM | Inhibition >50% observed only for Chymase and Cathepsin G.[1] |

Table 3: GPCR Selectivity Screen (PRESTO-Tango Assay)

A comprehensive screen against 315 GPCRs was conducted using the PRESTO-Tango β-arrestin recruitment assay.[1]

| Panel | Number of Targets | This compound Concentration | Significant Inhibition (>50%) |

| Psychoactive Drug Screening Program (PDSP) | 315 | 10 µM | Kappa Opioid Receptor (KOR): 96%5-HT1D Receptor: 53%[1] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. This section outlines the typical experimental protocols used to generate the selectivity data for this compound.

Human Chymase Enzymatic Assay (Representative Protocol)

This protocol describes a common method for determining the inhibitory activity of a compound against recombinant human chymase.

Materials:

-

Recombinant Human Chymase (CMA1)

-

Fluorogenic peptide substrate (e.g., Suc-Ala-Ala-Pro-Phe-AMC)

-

Assay Buffer (e.g., 20 mM Tris, 2 M KCl, 0.02% Triton X-100, pH 9.0)

-

This compound and control compounds

-

384-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Compound Preparation: Serially dilute this compound and control compounds in DMSO. Further dilute in assay buffer to the desired final concentrations.

-

Enzyme Preparation: Dilute recombinant human chymase in assay buffer to the desired working concentration.

-

Assay Reaction: a. Add a small volume of the diluted compounds to the assay plate wells. b. Add the diluted enzyme solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the fluorogenic substrate solution.

-

Data Acquisition: Monitor the increase in fluorescence intensity over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to the uninhibited control. Determine the IC50 value by fitting the concentration-response data to a suitable sigmoidal dose-response model.

Protease Selectivity Panel (General Methodology)

Screening against a panel of proteases is essential to determine the selectivity of an inhibitor. The following outlines a general workflow for such a screen.

Methodology: A panel of purified, recombinant proteases is utilized. The activity of each protease is measured in the presence of a fixed concentration of the test compound (for this compound, 10 µM was used). The specific substrates and buffer conditions are optimized for each individual protease in the panel. The percent inhibition of each protease's activity by the test compound is calculated.

PRESTO-Tango GPCR β-Arrestin Recruitment Assay (Representative Protocol)

The PRESTO-Tango (Parallel Receptorome Expression and Screening via Transcriptional Output, with Transcriptional Activation following Arrestin Translocation) assay is a high-throughput method to screen compounds against a large number of GPCRs by measuring β-arrestin recruitment.[4][5]

Principle: This assay utilizes a modified GPCR that is fused to a TEV (Tobacco Etch Virus) protease cleavage site followed by a transcription factor. Upon ligand binding and receptor activation, β-arrestin (fused to TEV protease) is recruited to the GPCR. This brings the TEV protease in proximity to its cleavage site, releasing the transcription factor, which then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).

Procedure:

-

Cell Culture and Transfection: HTLA cells, which contain a luciferase reporter gene under the control of a tetracycline-responsive element, are plated in 384-well plates.[4][6] Each well is transfected with a plasmid encoding a specific GPCR-TEV-transcription factor fusion construct from the PRESTO-Tango library.

-

Compound Addition: The test compound (this compound) is added to the cells at the desired concentration (10 µM).

-

Incubation: The plates are incubated for a sufficient period (e.g., 16-24 hours) to allow for receptor activation, β-arrestin recruitment, transcription factor cleavage, and reporter gene expression.[4]

-

Luminescence Reading: A luciferase substrate is added to the wells, and the resulting luminescence is measured using a plate reader.

-

Data Analysis: The luminescence signal in the presence of the test compound is compared to a vehicle control to determine the percent inhibition or activation for each GPCR target.

Visualizations

Diagrams are provided to illustrate the signaling pathway of chymase and the experimental workflow for selectivity profiling.

Chymase Signaling Pathway

Experimental Workflow for this compound Selectivity Profiling

References

- 1. Pardon Our Interruption [opnme.com]

- 2. Pardon Our Interruption [opnme.com]

- 3. Probe this compound | Chemical Probes Portal [chemicalprobes.org]

- 4. Video: Parallel Interrogation of β-Arrestin2 Recruitment for Ligand Screening on a GPCR-Wide Scale using PRESTO-Tango Assay [jove.com]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. m.youtube.com [m.youtube.com]

Chymase in Ophthalmic Pathologies: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chymase, a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells, is emerging as a significant contributor to the pathogenesis of a spectrum of ophthalmic diseases. Beyond its classical role in the renin-angiotensin system (RAS), where it serves as a key enzyme in the conversion of angiotensin I to the potent vasoconstrictor and profibrotic agent angiotensin II, chymase is increasingly implicated in ocular inflammation, tissue remodeling, and fibrosis. This technical guide provides an in-depth exploration of the involvement of chymase in various eye diseases, including diabetic retinopathy, glaucoma, age-related macular degeneration, uveitis, vernal keratoconjunctivitis, and dry eye disease. It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development, offering a compilation of current knowledge, quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to facilitate further investigation into chymase as a therapeutic target in ophthalmology.

Introduction: The Multifaceted Role of Chymase in the Eye

The eye, a complex and immunologically distinct organ, is susceptible to a range of pathologies characterized by inflammation, neovascularization, and fibrosis. Mast cells, long recognized for their role in allergic responses, are resident in various ocular tissues, including the conjunctiva, choroid, and uvea. Upon activation, these cells degranulate, releasing a host of potent mediators, with chymase being a prominent component.

Ocular chymase activity contributes to the local production of angiotensin II (Ang II), a key effector molecule in the renin-angiotensin system.[1] This localized RAS activation is independent of the systemic circulation and has been shown to play a critical role in the pathophysiology of several eye diseases. Ang II can promote inflammation, increase vascular permeability, stimulate the expression of vascular endothelial growth factor (VEGF), and drive fibrotic processes, all of which are hallmarks of various retinopathies and other ocular disorders.[1]

Furthermore, chymase possesses a broader substrate specificity, enabling it to activate other crucial signaling molecules and enzymes involved in tissue remodeling. This includes the activation of transforming growth factor-beta (TGF-β) and matrix metalloproteinases (MMPs), which are pivotal in the breakdown and restructuring of the extracellular matrix.[2][3][4] The dysregulation of these processes by chymase can lead to the pathological changes observed in chronic ophthalmic diseases. This guide will delve into the specific roles of chymase in distinct ocular conditions, providing the necessary technical details to empower further research and therapeutic development.

Chymase in Key Ophthalmic Diseases

Diabetic Retinopathy

Diabetic retinopathy (DR) is a leading cause of blindness in working-age adults and is characterized by progressive damage to the retinal microvasculature. Evidence strongly suggests the involvement of chymase in the pathogenesis of DR.

Quantitative Data:

| Ophthalmic Disease | Sample Type | Patient Group | Chymase Activity (mean ± SEM/SD) | Control Group | Chymase Activity (mean ± SEM/SD) | Reference |

| Proliferative Diabetic Retinopathy (PDR) | Vitreous Fluid | PDR Patients (n=11) | 0.70 ± 0.16 fmol/min/mg protein | Non-diabetic Patients (n=11) | 0.35 ± 0.06 fmol/min/mg protein | [5] |

| Proliferative Diabetic Retinopathy (PDR) | Vitreous Fluid | PDR Patients (n=14) | 0.06 ± 0.04 mU/mg protein | - | - | [6] |

Signaling Pathways:

In diabetic retinopathy, hyperglycemia leads to the formation of advanced glycation end products (AGEs) and increased oxidative stress, which can activate mast cells in the retina. The released chymase contributes to the local conversion of angiotensin I to angiotensin II. Ang II, acting through its type 1 receptor (AT1R), triggers a cascade of downstream signaling events. This includes the activation of protein kinase C (PKC) and the MAP kinase pathway, leading to increased production of VEGF, a key driver of vascular permeability and neovascularization. Furthermore, chymase can directly activate TGF-β, which, through the Smad signaling pathway, promotes the expression of profibrotic genes, leading to basement membrane thickening and retinal fibrosis. Chymase can also activate MMPs, contributing to the breakdown of the extracellular matrix and facilitating vascular leakage and remodeling.[1]

Glaucoma

Glaucoma is a neurodegenerative disease characterized by the progressive loss of retinal ganglion cells (RGCs) and their axons, often associated with elevated intraocular pressure (IOP). Chymase is implicated in the fibrotic processes that can impede aqueous humor outflow and contribute to increased IOP, as well as in the wound healing response following glaucoma surgery.

Signaling Pathways:

In the context of glaucoma, particularly after filtering surgery, tissue injury triggers an inflammatory and wound healing response. Mast cells in the conjunctiva and sclera become activated and release chymase. Chymase contributes to scar formation by promoting the conversion of angiotensin I to angiotensin II, which in turn stimulates fibroblast proliferation and extracellular matrix deposition through the TGF-β/Smad pathway. This can lead to the failure of the filtration bleb. Chymase inhibitors are being investigated as a potential therapy to prevent this post-surgical scarring.[7]

Age-Related Macular Degeneration (AMD)

AMD is a leading cause of vision loss in the elderly, characterized by the degeneration of the macula. Both "dry" (atrophic) and "wet" (neovascular) forms of AMD involve inflammatory processes where mast cells and chymase are thought to play a role.

Signaling Pathways:

In AMD, chronic inflammation and oxidative stress in the retinal pigment epithelium (RPE) and choroid can lead to mast cell activation. The release of chymase contributes to the local inflammatory environment. In wet AMD, chymase-generated Ang II can promote choroidal neovascularization (CNV) through the upregulation of VEGF. Chymase can also activate MMPs, which degrade the extracellular matrix of Bruch's membrane, facilitating the growth of new, leaky blood vessels from the choroid into the subretinal space.

Uveitis

Uveitis is an inflammatory condition affecting the uveal tract (iris, ciliary body, and choroid). Experimental autoimmune uveitis (EAU) is a common animal model used to study this disease. Mast cell degranulation and the release of inflammatory mediators, including chymase, are key events in the pathogenesis of uveitis.

Vernal Keratoconjunctivitis (VKC)

VKC is a severe, chronic allergic inflammation of the ocular surface. It is characterized by intense itching, photophobia, and the presence of giant papillae on the upper tarsal conjunctiva. Mast cells are central to the allergic inflammatory cascade in VKC.

Quantitative Data:

| Ophthalmic Disease | Sample Type | Patient Group | Chymase Activity (mean ± SD) | Control Group | Chymase Activity (mean ± SD) | Reference |

| Mild VKC | Tears | Mild VKC Patients (n=13) | 0.23 ± 0.07 mU | Healthy Controls (n=18) | 0.11 ± 0.05 mU | [8] |

| Moderate VKC | Tears | Moderate VKC Patients (n=18) | 0.68 ± 0.22 mU | Healthy Controls (n=18) | 0.11 ± 0.05 mU | [8] |

| Severe VKC | Tears | Severe VKC Patients (n=7) | 1.91 ± 0.71 mU | Healthy Controls (n=18) | 0.11 ± 0.05 mU | [8] |

Signaling Pathways:

In VKC, allergen exposure triggers the cross-linking of IgE on the surface of conjunctival mast cells, leading to their degranulation and the release of chymase, histamine, and other inflammatory mediators. Chymase contributes to the inflammatory response and tissue remodeling that leads to the formation of giant papillae. It can cause apoptosis of conjunctival epithelial cells by degrading fibronectin, leading to a breakdown of the epithelial barrier.[9] Chymase also activates MMP-9, which can further degrade the extracellular matrix.[10]

Dry Eye Disease

Dry eye disease is a multifactorial condition of the tears and ocular surface that results in symptoms of discomfort, visual disturbance, and tear film instability with potential damage to the ocular surface. Inflammation is a key component of dry eye disease, and mast cells are involved in this inflammatory process. Upon activation, mast cells in the conjunctiva release mediators like histamine, tryptase, and chymase, which can degrade extracellular matrix components and contribute to the inflammatory cycle.[11]

Experimental Protocols

Chymase Activity Assay in Ocular Fluids

This protocol is adapted for the measurement of chymase activity in human vitreous fluid.[5]

Materials:

-

Vitreous fluid samples

-

Chymase inhibitor (e.g., chymostatin, 50 µM)

-

Radiolabelled 125I-Angiotensin I

-

Reaction buffer (specific composition should be optimized, but a Tris-HCl or similar buffer at physiological pH is a common starting point)

-

1% Phosphoric acid

-

Scintillation counter or gamma counter

-

Protein assay kit (e.g., BCA or Bradford)

Procedure:

-

Sample Preparation: Collect vitreous samples during vitreoretinal surgery and immediately freeze at -80°C until the assay is performed. Thaw samples on ice before use.

-

Reaction Setup: In a microcentrifuge tube, pre-incubate the vitreous sample with or without the chymase inhibitor (chymostatin, 50 µM) for a specified time (e.g., 15-30 minutes) at room temperature to ensure inhibition.

-

Initiation of Reaction: Add radiolabelled 125I-Ang I to the reaction mixture to a final concentration that should be determined based on the expected enzyme activity and specific activity of the substrate.

-

Incubation: Incubate the reaction mixture at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Termination of Reaction: Stop the reaction by adding 1% phosphoric acid.

-

Separation and Quantification: Centrifuge the samples to pellet any precipitates. The generation of 125I-Ang II product from 125I-Ang I by chymase is measured using a scintillation or gamma counter. The separation of product from substrate may require a chromatographic step (e.g., HPLC) for precise quantification.

-

Protein Normalization: Determine the total protein concentration of each vitreous sample using a standard protein assay.

-

Calculation: Express chymase activity as fmol of Ang II formed per minute per mg of protein.

References

- 1. Role of Tissue Renin-angiotensin System and the Chymase/angiotensin-(1-12) Axis in the Pathogenesis of Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Mast-Cell-Derived Chymase in the Lacrimal Glands of Patients with IgG4-Related Ophthalmic Disease | MDPI [mdpi.com]

- 3. High concentrations of mast cell chymase facilitate the transduction of the transforming growth factor-β1/Smads signaling pathway in skin fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chymase-mediated intestinal epithelial permeability is regulated by a protease-activating receptor/matrix metalloproteinase-2-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iovs.arvojournals.org [iovs.arvojournals.org]

- 6. Measurement of activities in two different angiotensin II generating systems, chymase and angiotensin-converting enzyme, in the vitreous fluid of vitreoretinal diseases: a possible involvement of chymase in the pathogenesis of macular hole patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. molvis.org [molvis.org]

- 8. Tear chymase in vernal keratoconjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Mast cell chymase induces conjunctival epithelial cell apoptosis by a mechanism involving degradation of fibronectin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Proteases and Their Potential Role as Biomarkers and Drug Targets in Dry Eye Disease and Ocular Surface Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

BI-1942: A Potent and Selective Chemical Probe for Interrogating Chymase Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

BI-1942 is a highly potent and selective small-molecule inhibitor of human chymase (CMA1), a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell activation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1] Notably, it is a key enzyme in the renin-angiotensin system (RAS), generating angiotensin II (Ang II) from angiotensin I, a function independent of the angiotensin-converting enzyme (ACE).[1][3] Furthermore, chymase is involved in the activation of transforming growth factor-β (TGF-β), matrix metalloproteinases (MMPs), and various cytokines, implicating it in tissue remodeling, inflammation, and fibrosis.[1] The diverse roles of chymase in cardiovascular and inflammatory diseases have made it an attractive therapeutic target. This guide provides a comprehensive overview of this compound as a chemical probe to facilitate the investigation of chymase biology and its potential as a drug target.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and its designated negative control, BI-1829.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | This compound | BI-1829 (Negative Control) | Reference |

| Human Chymase IC50 | 0.4 nM | 850 nM | [1][2] |

| Cathepsin G IC50 | 110 nM | Not Reported | [1] |

| Selectivity (Cathepsin G/Chymase) | >100-fold | Not Applicable | [1] |

| Angiotensin II Formation (Human Plasma) IC50 | 198 nM | Not Reported |

Table 2: Off-Target Selectivity Profile of this compound

| Target Family | Screening Panel | Results | Reference |

| Proteases | Eurofins Protease Panel (37 proteases @ 10 µM) | Only significant inhibition of chymase and cathepsin G | [1] |

| GPCRs | PRESTO-TANGO (315 targets @ 10 µM) | Significant inhibition of KOR (96%) and 5-HT1D (53%) | [1] |

| GPCRs | Donated Chemical Probes Panel | One off-target: HTR1D (Ki = 1130.61 nM) | |

| General Safety | Eurofins SafetyScreen (44 targets @ 10 µM) | Clean |

Note on GPCR Selectivity: There is a discrepancy in the reported off-target effects on G-protein-coupled receptors (GPCRs). One source reports significant inhibition of the Kappa-opioid receptor (KOR) and the 5-HT1D serotonin (B10506) receptor, while another indicates a clean profile with only a weak interaction at the HTR1D (5-HT1D) receptor. Researchers should consider these potential off-target effects in their experimental design and interpretation.

Table 3: Physicochemical and In Vitro DMPK Properties of this compound

| Property | Value | Reference |

| Molecular Weight (Da) | 434.5 | [1] |

| Solubility @ pH 7.4 (µg/mL) | >93 | [1] |

| Solubility @ pH 4.5 (µg/mL) | 50 | [1] |

| Human Plasma Protein Binding (%) | 97.3 | [1] |

| Microsomal Stability (Human/Mouse/Rat) | <30% of hepatic blood flow | [1] |

| Recommended Cellular Concentration | 100 nM |

Signaling Pathways and Experimental Workflows

Visual representations of the key signaling pathways involving chymase and the experimental workflow for characterizing a chemical probe like this compound are provided below.

Caption: Chymase signaling cascade and point of intervention by this compound.

Caption: Experimental workflow for the validation of this compound as a chemical probe.

Experimental Protocols

The following are detailed methodologies for key experiments based on the primary literature and established assay principles. While the full experimental details from the primary publication for this compound were not publicly available, these protocols represent the standard methods used for such characterizations.

Protocol 1: Human Chymase Inhibition Assay (Colorimetric)

This assay determines the in vitro potency of this compound against purified human chymase.

Materials:

-

Recombinant Human Chymase (CMA1)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.05% (v/v) Tween-20

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

This compound and BI-1829 (dissolved in 100% DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and BI-1829 in 100% DMSO. A typical starting concentration is 1 mM, serially diluted to cover a range from picomolar to micromolar.

-

Assay Plate Setup:

-

Add 2 µL of diluted compound or DMSO (for control wells) to the appropriate wells of a 96-well plate.

-

Add 88 µL of Assay Buffer to all wells.

-

Add 5 µL of recombinant human chymase solution (final concentration ~1-5 nM) to all wells except the "no enzyme" control wells.

-

Mix gently and pre-incubate for 15 minutes at room temperature.

-

-

Reaction Initiation: Add 5 µL of the substrate solution (Suc-AAPF-pNA, final concentration ~100 µM) to all wells to start the reaction.

-

Data Acquisition: Immediately begin kinetic reading of the absorbance at 405 nm every 60 seconds for 15-30 minutes at 37°C.

-

Data Analysis:

-

Calculate the initial reaction velocity (Vmax) from the linear portion of the absorbance curve for each well.

-

Determine the percent inhibition for each concentration of the test compound relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: Cathepsin G Inhibition Assay (Colorimetric)

This assay is performed to determine the selectivity of this compound against a closely related serine protease.

Materials:

-

Recombinant Human Cathepsin G

-

Assay Buffer: 100 mM HEPES, pH 7.5, 500 mM NaCl, 0.05% (v/v) Tween-20

-

Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

-

This compound (dissolved in 100% DMSO)

-

96-well microplate

-

Microplate reader

Procedure: The procedure is analogous to the chymase inhibition assay, with the following modifications:

-

Use recombinant human Cathepsin G instead of chymase.

-

The final concentration of Cathepsin G is typically in the range of 10-20 nM.

-

The assay buffer composition is adjusted as indicated above.

Protocol 3: Angiotensin II Formation Assay in Human Plasma

This assay measures the ability of this compound to inhibit the endogenous chymase activity in a complex biological matrix.

Materials:

-

Human plasma (collected with heparin or citrate)

-

Angiotensin I (human)

-

This compound (dissolved in DMSO)

-

ACE inhibitor (e.g., captopril) to block Ang II formation by ACE

-

Reaction termination solution (e.g., ice-cold ethanol (B145695) with an internal standard)

-

LC-MS/MS system for Ang II quantification

Procedure:

-

Plasma Preparation: Thaw frozen human plasma on ice.

-

Inhibitor Pre-incubation: In a microcentrifuge tube, mix plasma with the ACE inhibitor and varying concentrations of this compound or DMSO (control). Pre-incubate for 15 minutes at 37°C.

-

Reaction Initiation: Add Angiotensin I (final concentration ~1 µM) to initiate the reaction.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Sample Preparation: Stop the reaction by adding 2-3 volumes of ice-cold ethanol. Vortex and centrifuge to precipitate proteins.

-

Quantification: Transfer the supernatant to a new tube, evaporate to dryness, and reconstitute in a suitable mobile phase for LC-MS/MS analysis to quantify the amount of Angiotensin II formed.

-

Data Analysis: Calculate the percent inhibition of Ang II formation at each this compound concentration compared to the DMSO control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for elucidating the biological functions of chymase. Its high potency and selectivity for human chymase make it suitable for a wide range of in vitro and cell-based assays. The availability of a structurally related but significantly less potent negative control, BI-1829, further strengthens its utility as a chemical probe. While there is currently no in vivo data available for this compound, its well-characterized in vitro profile provides a solid foundation for future studies. Researchers employing this compound should be mindful of the potential off-target effects on certain GPCRs at higher concentrations and design their experiments accordingly. This technical guide provides the necessary data and protocols to enable the effective use of this compound in advancing our understanding of chymase-mediated pathologies.

References

The Therapeutic Potential of Chymase Inhibition in Fibrosis: A Technical Guide on the Core Functions of BI-1942

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fibrosis, the excessive accumulation of extracellular matrix, leads to organ dysfunction and failure, representing a significant unmet medical need. Mast cell-derived chymase has emerged as a key mediator in the pathogenesis of fibrosis across various organs, including the heart, lungs, kidneys, and liver. This technical guide explores the function of chymase in fibrosis and the therapeutic potential of its inhibition, with a focus on BI-1942, a highly potent and selective chymase inhibitor. While public domain data on the specific application of this compound in fibrosis is limited, its biochemical profile makes it an important tool for investigating the role of chymase in fibrotic diseases. This document will detail the core mechanisms of chymase in promoting fibrosis, summarize preclinical evidence from other chymase inhibitors, and provide exemplary experimental protocols for evaluating such compounds.

Introduction to this compound: A Potent Chymase Inhibitor

This compound is a small molecule inhibitor of human chymase with high potency, exhibiting a half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2] It demonstrates over 100-fold selectivity against Cathepsin G, another protease.[1][2] Boehringer Ingelheim has made this compound available through its opnMe portal for in vitro research purposes.[1][2] Although there is no specific publicly available data on the in vivo use of this compound in fibrosis models, its potency and selectivity make it a valuable research tool for elucidating the role of chymase in fibrotic pathways.

The Role of Chymase in the Pathogenesis of Fibrosis

Chymase is a serine protease predominantly stored in the secretory granules of mast cells.[1][2] Upon tissue injury or inflammation, mast cells degranulate, releasing active chymase into the extracellular space where it contributes to tissue remodeling and fibrosis through several key mechanisms.[3][4]

Activation of Transforming Growth Factor-β1 (TGF-β1)

TGF-β1 is a central pro-fibrotic cytokine.[5][6] It is secreted in a latent form, non-covalently bound to the Latency-Associated Peptide (LAP).[7] Chymase can directly cleave this complex, releasing active TGF-β1, which then binds to its receptors on fibroblasts.[7] This initiates a signaling cascade through Smad proteins (Smad2/3), leading to the transcription of genes involved in fibrosis, including those for collagens and other extracellular matrix (ECM) components.[5][6] Studies have shown that chymase-induced fibroblast proliferation and collagen synthesis are mediated by this TGF-β1/Smad pathway.[5]

Generation of Angiotensin II (Ang II)

Chymase provides an alternative, angiotensin-converting enzyme (ACE)-independent pathway for the generation of Angiotensin II (Ang II) from Angiotensin I. In tissues like the heart, chymase is a major contributor to Ang II production. Ang II, a potent vasoconstrictor, also exerts significant pro-fibrotic effects by stimulating fibroblast proliferation, ECM production, and the expression of other pro-fibrotic factors like TGF-β1.[3]

Activation of Matrix Metalloproteinases (MMPs)

Chymase can activate pro-matrix metalloproteinases (pro-MMPs), such as pro-MMP-9, into their active forms. While MMPs are typically involved in ECM degradation, their dysregulation can contribute to pathological tissue remodeling.[4] In certain contexts, chymase-activated MMP-9 has been linked to inflammatory cell infiltration and the progression of fibrosis.

Signaling Pathways in Chymase-Mediated Fibrosis

The following diagram illustrates the central role of chymase in activating pro-fibrotic signaling pathways.

Caption: Core signaling pathways activated by chymase leading to fibrosis.

Preclinical Evidence for Chymase Inhibition in Fibrosis

While specific preclinical data for this compound in fibrosis is not publicly available, numerous studies with other chymase inhibitors have demonstrated anti-fibrotic effects in various animal models. These findings provide a strong rationale for the therapeutic potential of this drug class.

| Chymase Inhibitor | Animal Model | Organ | Key Anti-fibrotic Findings | Reference(s) |

| SUNC8257 | Tachycardia-induced heart failure | Heart | Decreased cardiac Ang II levels, suppressed collagen I & III and TGF-β mRNA, and reduced interstitial fibrosis. | |

| NK3201 | Myocardial infarction (ligation of LAD) | Heart | Reduced fibrotic area and lowered mRNA levels of collagen I and III in the non-infarcted myocardium. | |

| TY-51469 | Unilateral ischemia-reperfusion injury | Kidney | Suppressed fibrosis formation, and inhibited renal chymase and TGF-β1 expression. | |

| Chymase Inhibitor | Carbon tetrachloride (CCl4)-induced cirrhosis | Liver | Prevented the progression to cirrhosis, reduced portal pressure, and decreased tissue Ang II content. | |

| Chymase Inhibitor | High-fat, high-cholesterol diet-induced NASH | Liver | Prevented hepatic steatosis, fibrosis, and inflammation; attenuated increases in Ang II, MMP-9, and TGF-β. |

Experimental Protocols: Evaluating a Chymase Inhibitor in a Preclinical Model of Pulmonary Fibrosis

The following provides a detailed methodology for a representative preclinical study to evaluate the efficacy of a chymase inhibitor, such as this compound, in a bleomycin-induced pulmonary fibrosis model.

Objective: To assess the anti-fibrotic effects of a chymase inhibitor on key markers of pulmonary fibrosis in a mouse model.

Materials:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Inducing Agent: Bleomycin (B88199) sulfate.

-

Test Compound: Chymase inhibitor (e.g., this compound) dissolved in a suitable vehicle.

-

Vehicle Control: The solvent used to dissolve the test compound.

-

Sham Control: Sterile saline.

Experimental Design:

-

Animal Groups (n=8-10 per group):

-

Group 1: Sham + Vehicle

-

Group 2: Bleomycin + Vehicle

-

Group 3: Bleomycin + Chymase Inhibitor (low dose)

-

Group 4: Bleomycin + Chymase Inhibitor (high dose)

-

-

Induction of Fibrosis:

-

Anesthetize mice (e.g., with isoflurane).

-

On day 0, intratracheally instill a single dose of bleomycin (e.g., 1.5 U/kg) or sterile saline for the sham group.

-

-

Compound Administration:

-

Administer the chymase inhibitor or vehicle daily via a clinically relevant route (e.g., oral gavage) starting from day 1 until the end of the study (e.g., day 21).

-

-

Monitoring:

-

Monitor body weight and clinical signs of distress throughout the study.

-

-

Endpoint Analysis (Day 21):

-

Bronchoalveolar Lavage (BAL):

-

Collect BAL fluid to measure total and differential cell counts (macrophages, neutrophils, lymphocytes) as markers of inflammation.

-

Measure total protein concentration in BAL fluid as an indicator of lung injury.

-

-

Histopathology:

-

Harvest lungs and fix in 10% neutral buffered formalin.

-

Embed in paraffin, section, and stain with Masson's trichrome to visualize and quantify collagen deposition.

-

Score lung fibrosis using a semi-quantitative method (e.g., Ashcroft score).

-

-

Biochemical Analysis:

-

Homogenize a portion of the lung tissue.

-

Measure hydroxyproline (B1673980) content as a quantitative marker of total collagen.

-

Measure chymase activity in the lung homogenate to confirm target engagement.

-

-

Gene Expression Analysis (RT-qPCR):

-

Extract RNA from lung tissue.

-

Analyze the expression of key pro-fibrotic genes, such as Col1a1, Acta2 (α-SMA), and Tgf-b1.

-

-

Statistical Analysis:

-

Use one-way ANOVA with a post-hoc test (e.g., Dunnett's or Tukey's) to compare between groups. A p-value of <0.05 is considered statistically significant.

Caption: A generalized workflow for a preclinical fibrosis study.

Conclusion and Future Directions

The accumulation of preclinical evidence strongly implicates chymase as a key driver of fibrotic diseases in multiple organs. Its role in activating potent pro-fibrotic mediators like TGF-β1 and Angiotensin II makes it a compelling therapeutic target. Potent and selective chymase inhibitors, exemplified by this compound, are crucial tools for further dissecting these pathways and have significant potential as anti-fibrotic therapies.

While direct evidence for the efficacy of this compound in fibrosis is not yet in the public domain, the data from other chymase inhibitors in relevant animal models provides a solid foundation for its investigation. Future research should focus on evaluating potent inhibitors like this compound in a range of preclinical fibrosis models to establish in vivo efficacy, safety, and pharmacokinetic/pharmacodynamic relationships. Such studies will be critical in translating the promise of chymase inhibition into a novel therapeutic strategy for patients suffering from fibrotic diseases.

References

- 1. Pardon Our Interruption [opnme.com]

- 2. iovs.arvojournals.org [iovs.arvojournals.org]

- 3. Pardon Our Interruption [opnme.com]

- 4. Pardon Our Interruption [opnme.com]

- 5. Target validation | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. bihealth.org [bihealth.org]

Preliminary Efficacy of BI-1942: An In-Vitro Inhibitor of Human Chymase

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary in-vitro efficacy data for BI-1942, a potent and selective inhibitor of human chymase. The information presented herein is intended to support further investigation into the therapeutic potential of chymase inhibition.

Core Efficacy Data

This compound has demonstrated high potency and selectivity as an inhibitor of human chymase in preliminary in-vitro studies. The key quantitative data from these assessments are summarized below.

| Target Enzyme | Assay Type | Result | Fold Selectivity |

| Human Chymase | IC50 | 0.4 nM | >100-fold vs. Cathepsin G |

| Cathepsin G | IC50 | 110 nM | - |

Table 1: In-vitro inhibitory activity of this compound against human chymase and Cathepsin G.[1]

In addition to its primary target, this compound was screened against a panel of 37 other proteases at a concentration of 10 µM. In this panel, the only other significant interaction observed was with Cathepsin G.[1] A broader screening against 315 G-protein coupled receptors (GPCRs) at 10 µM revealed significant inhibition for only two receptors: the Kappa-opioid receptor (KOR) with 96% inhibition and the 5-HT1D receptor with 53% inhibition.[1]

It is important to note that, to date, there is no available data regarding in-vivo experiments for this compound.[1]

Experimental Protocols

Protease Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human chymase and a panel of other proteases.

-

Methodology: A panel of 37 proteases was utilized for screening. The specific assay format and conditions for the chymase and Cathepsin G IC50 determination are not publicly detailed but would typically involve incubating the recombinant enzyme with a fluorescently labeled substrate in the presence of varying concentrations of this compound. The reduction in substrate cleavage, measured by fluorescence, is then used to calculate the IC50 value.

-

Selectivity Screening: this compound was tested at a concentration of 10 µM against the protease panel to identify off-target inhibition greater than 50%.[1]

GPCR Selectivity Screen (PRESTO-TANGO)

-

Objective: To assess the selectivity of this compound against a broad range of G-protein coupled receptors.

-

Methodology: The PRESTO-TANGO assay, a high-throughput screening platform provided by the Psychoactive Drug Screening Program (PDSP), was used.[1] This assay typically involves engineered cell lines expressing the GPCR of interest fused to a transcription factor. Ligand binding initiates a signaling cascade that leads to the translocation of the transcription factor to the nucleus and the expression of a reporter gene. The level of reporter gene expression is then quantified to determine the activity of the compound at each receptor.

-

Screening Concentration: this compound was tested at a concentration of 10 µM.[1]

Signaling Pathway and Experimental Workflow

Chymase-Mediated Pathophysiology

The following diagram illustrates the role of chymase in cardiovascular processes, which is the rationale for the development of inhibitors like this compound. Chymase, released from mast cells, is involved in the activation of TGF-β, matrix metalloproteases, and cytokines, and plays a role in the formation of angiotensin II.[1]

Caption: Role of chymase in cardiovascular pathophysiology and the inhibitory action of this compound.

General Experimental Workflow for In-Vitro Efficacy Testing

The diagram below outlines a typical workflow for the preliminary in-vitro evaluation of a compound like this compound.

Caption: A generalized workflow for the in-vitro efficacy and selectivity testing of this compound.

References

BI-1942: A Potent and Selective Tool for Interrogating Mast Cell Chymase Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Mast cells are critical effector cells of the immune system, strategically located at the host-environment interface, such as the skin, respiratory tract, and gastrointestinal tract.[1] Upon activation, they release a plethora of biologically active mediators, including histamine, proteases, cytokines, and chemokines, from their cytoplasmic granules in a process known as degranulation.[2] This release of mediators is a key event in the pathophysiology of allergic diseases, such as asthma and atopic dermatitis, as well as in inflammatory responses and tissue remodeling.[2][3]

A major constituent of mast cell secretory granules is chymase, a chymotrypsin-like serine protease.[4][5] When released into the local tissue following mast cell stimulation, chymase can enzymatically process a variety of substrates, contributing to the activation of transforming growth factor-β (TGF-β), matrix metalloproteases, and cytokines.[4][6] Given its significant role in mast cell-mediated pathologies, chymase has emerged as a promising therapeutic target.

This technical guide focuses on BI-1942, a highly potent and selective inhibitor of human chymase.[4][5] Developed as a chemical probe, this compound provides the scientific community with a valuable tool to investigate the biological functions of chymase in vitro and to explore its role in mast cell-related research.[4] This document will detail the quantitative data available for this compound, outline the key signaling pathways involving chymase, and provide comprehensive experimental protocols for its use in mast cell research.

Quantitative Data on this compound

The efficacy and selectivity of a chemical probe are paramount to its utility in research. This compound has been characterized by its high potency against human chymase and its selectivity over other proteases. The following tables summarize the available quantitative data for this compound and its structurally related negative control, BI-1829.

Table 1: In Vitro Potency of this compound and Negative Control BI-1829 against Human Chymase

| Compound | Target | IC50 (nM) | Description |

| This compound | Human Chymase | 0.4 | A highly potent inhibitor suitable for in vitro studies.[4][6] |

| BI-1829 | Human Chymase | 850 | A structurally related compound with significantly weaker inhibition, serving as a suitable negative control.[4] |

Table 2: Selectivity Profile of this compound

| Target | IC50 (nM) | Selectivity vs. Human Chymase | Notes |

| Cathepsin G | 110 | >100-fold | This compound was tested against a panel of 37 proteases at 10 µM and only showed significant activity against chymase and Cathepsin G.[4][6] |

| KOR (Kappa Opioid Receptor) | - | - | Significant inhibition (96%) observed at 10 µM in a screen of 315 GPCRs.[4][6] |

| 5-HT1D (Serotonin Receptor 1D) | - | - | Moderate inhibition (53%) observed at 10 µM in a screen of 315 GPCRs.[4][6] |

Note: As of the latest available information, specific quantitative data on the direct effects of this compound on mast cell degranulation or cytokine release from cellular assays have not been published in the public domain. The data presented here reflects the biochemical potency and selectivity of the compound.

Chymase Signaling Pathway

Upon release from activated mast cells, chymase plays a significant role in tissue remodeling and inflammation, partly through the activation of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway.[4][7] Chymase can cleave latent TGF-β1, releasing its active form, which then binds to its receptors on target cells, such as fibroblasts.[4][7] This initiates an intracellular signaling cascade mediated by Smad proteins, leading to the transcription of genes involved in extracellular matrix production, such as collagens.[4][7]

Caption: Chymase-mediated activation of the TGF-β1/Smads signaling pathway.

Experimental Protocols for Mast Cell Research Using this compound

This compound can be employed in various in vitro assays to investigate the role of chymase in mast cell functions. Below are detailed protocols for a mast cell degranulation assay and a chymase enzymatic activity assay, adapted for the use of this compound as an inhibitor.

Mast Cell Degranulation Assay (β-Hexosaminidase Release)

This assay quantifies mast cell degranulation by measuring the activity of β-hexosaminidase, an enzyme released from the granules along with histamine.[2][8]

Materials:

-

Mast cell line (e.g., LAD2, RBL-2H3) or primary mast cells

-

Cell culture medium (e.g., RPMI, DMEM)

-

HEPES buffer

-

Bovine Serum Albumin (BSA)

-

Sensitizing antibody (e.g., anti-DNP IgE)

-

Antigen (e.g., DNP-BSA) or other stimulant

-

This compound and negative control BI-1829 (dissolved in DMSO)

-

p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG) substrate solution

-

Stop buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 10.0)

-

Triton X-100

-

96-well plates

-

Microplate reader (405 nm)

Procedure:

-

Cell Seeding and Sensitization:

-

Inhibitor Treatment:

-

Wash the cells three times with HEPES buffer to remove excess IgE.[8]

-

Pre-incubate the cells with various concentrations of this compound, BI-1829, or vehicle control (DMSO) for a predetermined time (e.g., 30-60 minutes) at 37°C.

-

-

Cell Stimulation:

-

Induce degranulation by adding the antigen or other stimulant to the wells.

-

Include control wells:

-

Negative Control (Spontaneous Release): Add buffer instead of stimulant.

-

Positive Control (Maximum Release): Add stimulant without any inhibitor.

-

Total Release: Lyse a separate set of untreated cells with 0.1% Triton X-100.[2]

-

-

Incubate the plate for 1 hour at 37°C.[2]

-

-

Measurement of β-Hexosaminidase Activity:

-

Centrifuge the plate to pellet the cells.

-

Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[2]

-

Add the pNAG substrate solution to each well containing the supernatant.[2]

-

Incubate at 37°C for 1-2 hours.[2]

-

Stop the reaction by adding the stop buffer.[2]

-

Measure the absorbance at 405 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of β-hexosaminidase release for each condition using the following formula: % Release = [(Absorbance_Sample - Absorbance_Spontaneous) / (Absorbance_Total - Absorbance_Spontaneous)] * 100

-

Plot the percentage of inhibition against the concentration of this compound to determine its IC50 for degranulation.

-

Human Chymase Enzymatic Activity Assay

This assay directly measures the enzymatic activity of chymase and the inhibitory potential of compounds like this compound.

Materials:

-

Recombinant human chymase

-

Assay Buffer (e.g., 20 mM Tris, 2 M KCl, 0.02% Triton X-100, pH 9.0)

-

Fluorogenic or colorimetric chymase substrate (e.g., SUC-Ala-Ala-Pro-Phe-AMC or N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide)

-

This compound and negative control BI-1829 (dissolved in DMSO)

-

96-well plates (black plates for fluorescent substrates)

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Assay Preparation:

-

Prepare a working solution of recombinant human chymase in assay buffer.

-

Prepare a working solution of the chymase substrate in assay buffer.

-

Prepare serial dilutions of this compound and BI-1829 in assay buffer.

-

-

Inhibitor Incubation:

-

In a 96-well plate, add the chymase solution to each well.

-

Add the different concentrations of this compound, BI-1829, or vehicle control to the respective wells.

-

Incubate at room temperature or 37°C for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the chymase substrate to all wells.

-

Immediately place the plate in a microplate reader.

-

-

Data Acquisition:

-

Measure the increase in fluorescence or absorbance over time in a kinetic mode. The rate of the reaction is proportional to the chymase activity.

-

-

Data Analysis:

-

Determine the initial velocity (rate) of the reaction for each inhibitor concentration.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the inhibitory effect of this compound on mast cell degranulation.

References

- 1. iovs.arvojournals.org [iovs.arvojournals.org]

- 2. eubopen.org [eubopen.org]

- 3. Target validation | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 4. Inhibition of mast cell degranulation by novel small molecule MRGPRX2 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chemical probes | News | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 6. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KITD816V mutation in blood for the diagnostic screening of systemic mastocytosis and mast cell activation syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for BI-1942: A Potent and Selective Chymase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and in vitro assay protocols for BI-1942, a highly potent and selective inhibitor of human chymase. This compound is a valuable chemical probe for studying the physiological and pathological roles of chymase in vitro.[1][2] These protocols are intended for researchers in academia and the pharmaceutical industry engaged in cardiovascular research, inflammation, and drug discovery. Included are a summary of the inhibitor's activity, a detailed biochemical assay protocol for determining chymase inhibition, and representations of the relevant biological pathways and experimental workflows.

Introduction

Human chymase (EC 3.4.21.39) is a chymotrypsin-like serine protease primarily stored in the secretory granules of mast cells.[1][2] Upon mast cell degranulation, chymase is released into the local tissue where it plays a significant role in various physiological and pathological processes.[1][2] Notably, chymase is a key enzyme in the renin-angiotensin system, where it converts angiotensin I to the potent vasoconstrictor angiotensin II, independently of the angiotensin-converting enzyme (ACE). Chymase is also involved in the activation of transforming growth factor-β (TGF-β), matrix metalloproteases (MMPs), and cytokines, implicating it in tissue remodeling, inflammation, and cardiovascular diseases such as heart failure and atherosclerosis.[1][2][3]

This compound is a potent inhibitor of human chymase with a reported half-maximal inhibitory concentration (IC50) of 0.4 nM.[1][2][4] It demonstrates high selectivity, being over 100-fold more selective for chymase than for the related protease Cathepsin G.[1][2] For in vitro experiments, the structurally related compound BI-1829, which has a significantly weaker inhibitory effect on chymase (IC50 = 850 nM), is recommended as a negative control.[1][2] These characteristics make this compound an excellent tool for elucidating the specific functions of chymase in biological systems.

Data Presentation

The inhibitory activity of this compound and its negative control, BI-1829, against human chymase and Cathepsin G are summarized in the table below.

| Compound | Target | IC50 (nM) | Selectivity (fold) vs. Cathepsin G |

| This compound | Human Chymase | 0.4[1][2][4] | >100[1][2] |

| Cathepsin G | 110[1] | - | |

| BI-1829 | Human Chymase | 850[1][2] | - |

Signaling Pathway

The following diagram illustrates the central role of chymase in the renin-angiotensin system and its influence on other signaling molecules. This compound acts by directly inhibiting chymase activity, thereby blocking these downstream effects.

Experimental Protocols

This section details a representative in vitro biochemical assay to determine the inhibitory activity of this compound against human chymase. This protocol is based on a fluorogenic substrate assay.

Biochemical Assay for Chymase Inhibition

Objective: To determine the IC50 value of this compound for human chymase by measuring the reduction in cleavage of a fluorogenic substrate.

Materials and Reagents:

-

Recombinant Human Chymase (e.g., R&D Systems, Cat# 4099-SE)

-

Fluorogenic Substrate: Suc-Ala-Ala-Pro-Phe-AMC (e.g., Bachem, Cat# I-1465)

-

This compound

-

BI-1829 (Negative Control)

-

Chymostatin (B1668925) (Positive Control Inhibitor)

-

Assay Buffer: 20 mM Tris, 2 M KCl, 0.02% (v/v) Triton X-100, pH 9.0

-

DMSO (Dimethyl sulfoxide)

-

Black, flat-bottom 96-well microplate (e.g., Nunc F16 Black Maxisorp)

-

Fluorescent plate reader with excitation at ~380 nm and emission at ~460 nm

Experimental Workflow Diagram:

Procedure:

-

Reagent Preparation:

-

Prepare the Assay Buffer as described above.

-

Reconstitute and dilute the recombinant human chymase in Assay Buffer to a final concentration of 2 µg/mL.

-

Prepare a 10 mM stock solution of the fluorogenic substrate (Suc-Ala-Ala-Pro-Phe-AMC) in DMSO. Dilute this stock in Assay Buffer to a working concentration of 200 µM.

-

Prepare stock solutions of this compound, BI-1829, and chymostatin in DMSO. Create a serial dilution series of the inhibitors in DMSO, and then dilute these into the Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in all wells is consistent and ideally ≤1%.

-

-

Assay Protocol:

-

To the wells of a black 96-well microplate, add 50 µL of the 2 µg/mL chymase solution.

-

Add the desired volume of the diluted inhibitor solutions (this compound, BI-1829, or controls) to the respective wells. For vehicle control wells, add the same volume of Assay Buffer containing the same percentage of DMSO as the inhibitor wells.

-

Pre-incubate the enzyme and inhibitors at room temperature for 5-10 minutes.

-

Initiate the enzymatic reaction by adding 50 µL of the 200 µM substrate solution to each well. The final substrate concentration will be 100 µM.

-

Immediately place the plate in a fluorescent plate reader.

-

-

Measurement:

-